molecular formula C21H18N4O2 B3518467 (2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B3518467
M. Wt: 358.4 g/mol
InChI Key: KMXLTORGCAXPOA-UNOMPAQXSA-N
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Description

(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrrole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The nitrophenyl group can participate in redox reactions, influencing oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile is unique due to its combination of pyrrole, pyridine, and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-8-9-23-21(10-14)24-15(2)11-18(16(24)3)12-19(13-22)17-4-6-20(7-5-17)25(26)27/h4-12H,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXLTORGCAXPOA-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)prop-2-enenitrile

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